molecular formula C8H12N2O3 B1394915 Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate CAS No. 163719-70-8

Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate

Cat. No. B1394915
M. Wt: 184.19 g/mol
InChI Key: PTWUNLQIQBOQPU-UHFFFAOYSA-N
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Patent
US08975254B2

Procedure details

The title compound was prepared from ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate (0.4 g, 2.17 mmol) and sodium hydroxide solution (6 mL) using the method of Example 225(b). Yield 0.25 g. 1H NMR (400 MHz; D2O): δ 1.33 (d, 6H), 3.17 (m, 1H).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[N:8]=[C:7]([C:9]([O:11]CC)=[O:10])[O:6][N:5]=1)([CH3:3])[CH3:2].[OH-].[Na+]>>[CH:1]([C:4]1[N:8]=[C:7]([C:9]([OH:11])=[O:10])[O:6][N:5]=1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
C(C)(C)C1=NOC(=N1)C(=O)OCC
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=NOC(=N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.